1-(BenZyloxy)-2-(t-butyl)-4-iodobenZene
Description
1-(Benzyloxy)-2-(t-butyl)-4-iodobenzene is a halogenated aromatic compound featuring a benzyloxy group (-OCH₂C₆H₅) at position 1, a bulky tert-butyl (t-butyl) group at position 2, and an iodine atom at position 4 on the benzene ring. This substitution pattern confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a directing/leaving group .
Properties
Molecular Formula |
C17H19IO |
|---|---|
Molecular Weight |
366.24 g/mol |
IUPAC Name |
2-tert-butyl-4-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19IO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
MTYZTPVRXCLDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy, tert-butyl, and iodine groups onto a benzene ring. One common method involves the following steps:
tert-Butylation: The tert-butyl group can be introduced using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzyloxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in deiodinated or reduced benzyloxy compounds.
Scientific Research Applications
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene is utilized in scientific research as an intermediate in synthesis. While specific comprehensive data tables and case studies are not available in the provided search results, the compound's role can be inferred from similar compounds and reactions.
Transition-Metal-Free C–H Arylation:
- Intramolecular Cyclization Reactions An intramolecular version of the reaction was performed using 1-(benzyloxy)-2-iodobenzene as a substrate to yield 6H-benzo[c]-chromene, which indicates potential application in the preparation of fused ring systems .
- Reaction Conditions The reaction yield is affected by the amount of tBuOK, with 3 equivalents being optimal . A low catalyst concentration cannot sufficiently promote the transformation . The optimized benzene volume for the reaction is 4 mL .
Applications in Synthesis:
- Building Block THP-protected bromoalcohol is a building block used in the synthesis of alkaloids and symmetrical olefins .
- Terphenyl Formation Para-diiodobenzene can be transformed into terphenyl after a longer reaction time, showing high bi-functionalization efficiency .
General Applications of Related Compounds:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation Reactions: The benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products.
Reduction Reactions: The compound accepts electrons from reducing agents, resulting in the removal of the iodine atom or reduction of the benzyloxy group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-(benzyloxy)-2-(t-butyl)-4-iodobenzene with analogous compounds:
Key Observations:
- Steric Effects : The t-butyl group in the target compound significantly increases steric hindrance compared to methyl or hydrogen substituents in analogs like 2-(benzyloxy)-1-iodo-4-methylbenzene. This may reduce reaction rates in nucleophilic substitutions but enhance selectivity in catalytic processes .
- Halogen Influence : Iodine’s polarizability and weaker C-I bond (vs. C-Br or C-Cl) make the target compound more reactive in metal-catalyzed cross-couplings compared to brominated analogs (e.g., 1-(benzyloxy)-3-bromobenzene) .
- Multi-Halogenated Derivatives : Compounds like 1-(benzyloxy)-4-bromo-2-fluoro-3-iodobenzene demonstrate how additional halogens (Br, F) can diversify reactivity, enabling sequential functionalization .
Commercial Availability and Handling
Suppliers such as ChemBK and AOBChem USA () list structurally related benzyloxy-substituted halobenzenes, indicating commercial demand for these building blocks.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Benzyloxy)-2-(t-butyl)-4-iodobenzene, and how can reaction conditions be optimized?
- Methodology :
- Benzyloxy introduction : Use benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) to protect phenolic hydroxyl groups .
- Iodination : Electrophilic aromatic iodination (e.g., I₂/HNO₃) or directed ortho-iodination via transition-metal catalysis (e.g., Pd(OAc)₂ with I₂) .
- t-Butyl group stability : Avoid strong acids to prevent cleavage; monitor steric hindrance effects on reaction rates .
- Optimization : Adjust temperature (60–120°C), solvent polarity (DMF, THF), and stoichiometry. Use TLC (Rf ~0.25 in 4:6 Pentane/AcOEt) for real-time monitoring .
Q. How should researchers characterize this compound, and what analytical techniques are most effective?
- Key techniques :
- NMR : ¹H/¹³C NMR for substituent identification (e.g., benzyloxy protons at δ 4.9–5.1 ppm; tert-butyl at δ 1.3–1.5 ppm). ¹⁹F/¹²⁶I NMR for halogen environment analysis .
- X-ray crystallography : Resolve steric effects of the t-butyl group and iodine’s electronic impact (monoclinic P21/c space group, β ≈ 95°) .
- Elemental analysis : Confirm purity (>95%) and molecular formula (C₁₈H₂₁IO₂, MW 408.27 g/mol) .
Q. What storage and handling protocols are critical for maintaining stability?
- Stability factors :
- Light sensitivity : Store in amber glass to prevent iodine dissociation .
- Moisture : Keep desiccated (silica gel) to avoid hydrolysis of the benzyloxy group .
- Temperature : Store at 2–8°C for long-term stability; avoid freezing to prevent crystallization issues .
Advanced Research Questions
Q. How do steric and electronic effects of the t-butyl and iodine substituents influence reactivity in cross-coupling reactions?
- Steric effects : The t-butyl group reduces accessibility to the iodine atom in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
- Electronic effects : Iodine’s electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution (SNAr) but deactivates it in electrophilic reactions. Use DFT calculations (e.g., Gaussian) to model charge distribution .
Q. What challenges arise in using this compound as a precursor for Pd-catalyzed cross-coupling, and how can they be mitigated?
- Challenges :
- Iodine leaching : Monitor for aryl iodide decomposition via GC-MS; use stabilizing additives like KI .
- Competing pathways : Competing protodeiodination under basic conditions; optimize pH (neutral to mildly acidic) .
Q. How can computational methods enhance understanding of this compound’s interactions in supramolecular systems?
- Approaches :
- Molecular docking : Study host-guest interactions (e.g., with cyclodextrins) using AutoDock Vina .
- DFT studies : Calculate electrostatic potential surfaces to predict regioselectivity in substitution reactions .
Q. What analytical pitfalls occur in distinguishing structural isomers or assessing purity?
- Isomer differentiation :
- HPLC : Use chiral columns (e.g., Chiralcel IA) with Hexane/iPrOH (80:20) to resolve enantiomers (er = 95:5) .
- Mass spectrometry : HRMS (ESI+) to distinguish isotopic patterns of iodine (m/z 127 vs. 126) .
- Purity assessment : Combine TLC with ¹H NMR integration; watch for residual solvents (e.g., DMF δ 2.7–2.9 ppm) .
Q. How should researchers address contradictory data in literature, such as conflicting CAS registry numbers?
- Case example :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
